Cas no 35959-08-1 (3-Acetoxy-11-ursen-28,13-olide)

35959-08-1 structure
Nome del prodotto:3-Acetoxy-11-ursen-28,13-olide
3-Acetoxy-11-ursen-28,13-olide Proprietà chimiche e fisiche
Nomi e identificatori
-
- 3-Acetoxy-11-ursen-28,13-olide
- 3beta-Acetoxyurs-11-en-28-oic 13(28)-lactone
- B0005-179599
- 35959-08-1
- 3beta-Acetoxyurs-11-en-28,13beta-olide
- CS-0017656
- AKOS040761080
- 4,4,6a,6b,11,12,14b-Heptamethyl-16-oxo-1,2,3,4,4a,5,6,6a,6b,7,8,9,10,11,12,12a,14a,14b-octadecahydro-12b,8a-(epoxymethano)picen-3-yl acetate
- 4,5,9,9,13,19,20-Heptamethyl-23-oxo-24- oxahexacyclo[15.5.2.0^1,18^.0^4,17^.0^5,14^.0^8,13^]tetracos- 15-en-10-yl acetate
- HY-N1803
- Urs-11-en-28-oic acid, 3,13-dihydroxy-,-lactone,acetate
- [(1S,4S,5R,8R,10S,13S,14R,17S,18R,19S,20R)-4,5,9,9,13,19,20-heptamethyl-23-oxo-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl] acetate
- [ "" ]
- DA-49639
- 3beta-Acetoxy-13-hydroxyurs-11-ene-28-oic acid lactone
-
- Inchi: InChI=1S/C32H48O4/c1-19-9-15-31-18-17-30(8)29(7)14-10-22-27(4,5)24(35-21(3)33)12-13-28(22,6)23(29)11-16-32(30,36-26(31)34)25(31)20(19)2/h11,16,19-20,22-25H,9-10,12-15,17-18H2,1-8H3/t19-,20+,22+,23-,24+,25-,28+,29-,30+,31+,32+/m1/s1
- Chiave InChI: NCXOPROPMCEOMN-UHFFFAOYSA-N
- Sorrisi: CC1CCC23CCC4(C5(CCC6C(C(CCC6(C5C=CC4(C2C1C)OC3=O)C)OC(=O)C)(C)C)C)C
Proprietà calcolate
- Massa esatta: 496.35500
- Massa monoisotopica: 496.35526001g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 36
- Conta legami ruotabili: 2
- Complessità: 1030
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 11
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 7.7
- Superficie polare topologica: 52.6Ų
Proprietà sperimentali
- Colore/forma: Cryst.
- Densità: 1.1±0.1 g/cm3
- Punto di ebollizione: 572.8±50.0 °C at 760 mmHg
- Punto di infiammabilità: 278.2±28.5 °C
- PSA: 52.60000
- LogP: 7.11100
- Pressione di vapore: 0.0±1.6 mmHg at 25°C
3-Acetoxy-11-ursen-28,13-olide Informazioni sulla sicurezza
- Dichiarazione di pericolo: H303Può essere dannoso se ingerito+H313Il contatto con la pelle può essere dannoso+H333L'inalazione può essere dannosa per il corpo
- Dichiarazione di avvertimento: P264+P280+P305+P351+P338+P337+P313
- Istruzioni di sicurezza: H303+H313+H333
- Condizioni di conservazione:Conservare a 4 ℃, meglio a -4 ℃
3-Acetoxy-11-ursen-28,13-olide Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
TargetMol Chemicals | TN2913-5 mg |
3-Acetoxy-11-ursen-28,13-olide |
35959-08-1 | 98% | 5mg |
¥ 3,230 | 2023-07-11 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2913-1 mL * 10 mM (in DMSO) |
3-Acetoxy-11-ursen-28,13-olide |
35959-08-1 | 1 mL * 10 mM (in DMSO) |
¥ 3330 | 2023-09-08 | ||
TargetMol Chemicals | TN2913-5mg |
3-Acetoxy-11-ursen-28,13-olide |
35959-08-1 | 5mg |
¥ 3230 | 2024-07-20 | ||
A2B Chem LLC | AF82726-5mg |
3-Acetoxy-11-ursen-28,13-olide |
35959-08-1 | 98.0% | 5mg |
$577.00 | 2024-04-20 | |
TargetMol Chemicals | TN2913-1 ml * 10 mm |
3-Acetoxy-11-ursen-28,13-olide |
35959-08-1 | 1 ml * 10 mm |
¥ 3330 | 2024-07-24 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | A39060-5mg |
3-Acetoxy-11-ursen-28,13-olide |
35959-08-1 | ,HPLC≥98% | 5mg |
¥4640.0 | 2023-09-09 | |
Cooke Chemical | M9344434-5mg |
3β-Acetoxyurs-11-en-28,13β-olide |
35959-08-1 | 98% | 5mg |
RMB 1900.00 | 2025-02-21 | |
TargetMol Chemicals | TN2913-5mg |
3-Acetoxy-11-ursen-28,13-olide |
35959-08-1 | 5mg |
¥ 3230 | 2024-07-24 | ||
TargetMol Chemicals | TN2913-1 ml * 10 mm |
3-Acetoxy-11-ursen-28,13-olide |
35959-08-1 | 1 ml * 10 mm |
¥ 3330 | 2024-07-20 | ||
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN2913-1 mg |
3-Acetoxy-11-ursen-28,13-olide |
35959-08-1 | 1mg |
¥2035.00 | 2022-04-26 |
3-Acetoxy-11-ursen-28,13-olide Letteratura correlata
-
Chaudhery Mustansar Hussain,Chutarat Saridara,Somenath Mitra Analyst, 2008,133, 1076-1082
-
D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
-
R. A. Vaia Soft Matter, 2014,10, 1329-1336
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Hong Miao,Yingyi Wang,Xiaoming Yang Nanoscale, 2018,10, 8139-8145
35959-08-1 (3-Acetoxy-11-ursen-28,13-olide) Prodotti correlati
- 35959-05-8(3-Hydroxy-11-ursen-28,13-olide)
- 78259-50-4(Gibberellin A95)
- 2306268-84-6(6-methyl-3,6-diazabicyclo[3.2.0]heptane dihydrochloride)
- 2227724-60-7(methyl (3S)-3-(2-fluoro-6-methoxyphenyl)-3-hydroxypropanoate)
- 478246-41-2(Methyl 4-4-(4-methoxybenzoyl)piperazino-3-nitrobenzenecarboxylate)
- 921883-44-5(5,7-dimethyl-9-(2-methylphenyl)methyl-3-phenyl-5H,6H,7H,8H,9H-1,2,4triazolo3,4-hpurine-6,8-dione)
- 428507-31-7((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methanamine Hydrochloride)
- 1105209-28-6(4-{[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-6-tert-butyl-3,4-dihydro-2H-1,4-benzoxazin-3-one)
- 1211679-27-4(3-2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl-1-(thiophen-2-yl)urea)
- 955751-18-5(2-(4-chlorobenzamido)-N-2-(3-methoxyphenyl)ethyl-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxamide)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:35959-08-1)3-Acetoxy-11-ursen-28,13-olide

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta